"Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate" structure and properties
"Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate" structure and properties
An In-Depth Technical Guide to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate Oxalate: A Key Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate, a crucial building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role in the development of next-generation therapeutics. We will explore its application in creating inhibitors for high-value targets such as PD-L1, Lp-PLA2, and TRPM3, underscoring its significance in contemporary pharmaceutical research.
Molecular Structure and Physicochemical Properties
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate is a non-proteinogenic, cyclic α-amino acid ester. Its structure is characterized by a tetrahydropyran (oxane) ring, which imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability compared to more lipophilic carbocyclic analogs. The quaternary carbon at the C4 position, bearing both the amine and the methyl carboxylate, provides a unique three-dimensional vector for molecular elaboration in drug design.
The compound is most commonly supplied as an oxalate salt. The use of oxalic acid to form the salt serves several critical functions in a laboratory and manufacturing setting: it aids in the purification of the amino ester through crystallization, improves the compound's handling characteristics by converting the basic free amine into a stable, solid salt, and can protect the amine functionality during certain synthetic manipulations.
Structural Diagram
Caption: Structure of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate.
Physicochemical Data Summary
While extensive experimental data for the oxalate salt is not widely published, the properties of the core structure are well-documented.
| Property | Value | Source |
| Chemical Name | Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate | [1] |
| CAS Number | 1400644-84-9 | [1] |
| Molecular Formula | C₉H₁₅NO₇ | [1] |
| Molecular Weight | 249.22 g/mol | [2] |
| Appearance | Solid (inferred from safety data) | - |
| Melting Point | >265°C (decomposes) for the parent carboxylic acid | Vendor Data |
| ¹H NMR (Free Base) | (CDCl₃, 300 MHz) δ 1.4-1.6 (4H, m), 2.05-2.2 (2H, m), 3.6-3.7 (2H, m), 3.75 (3H, s), 3.8-3.9 (2H, m) ppm | [3] |
Spectroscopic Insights (¹H NMR)
The proton NMR spectrum of the free base, Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate, provides clear structural confirmation.[3] The key signals include:
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A singlet at 3.75 ppm , integrating to 3 protons, corresponding to the methyl ester (-OCH₃) group.
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A series of multiplets between 3.6 and 3.9 ppm representing the four protons on the carbons adjacent to the ring oxygen (-O-CH₂-).
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Multiplets between 1.4 and 2.2 ppm corresponding to the four protons on the carbons at the C2 and C6 positions of the pyran ring.
The absence of a proton signal at the C4 position confirms the quaternary nature of this carbon center. In the oxalate salt form, one would expect to see a broad singlet corresponding to the amine protons, and potentially shifts in the signals of protons alpha to the amine due to protonation.
Synthesis and Manufacturing
The synthesis of the 4-aminotetrahydropyran-4-carboxylic acid scaffold is a well-established process in chemical literature, typically commencing from the readily available tetrahydropyran-4-one. A common and industrially scalable approach involves a modified Strecker or Bucherer-Bergs reaction, which allows for the one-pot synthesis of the α-amino nitrile or hydantoin intermediate, respectively, followed by hydrolysis to yield the desired α-amino acid. Subsequent esterification and salt formation complete the synthesis.
Representative Synthetic Workflow
Caption: Plausible synthetic pathway from tetrahydropyran-4-one.
Detailed Representative Protocol
This protocol is a composite representation based on established chemical transformations for this class of molecule.[4][5]
Step 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Intermediate)
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Rationale: The Bucherer-Bergs reaction is a robust and high-yielding method for producing α,α-disubstituted amino acids from ketones. It proceeds by forming a cyanohydrin, which is then captured by an ammonium carbonate-derived imine to form an aminonitrile, which cyclizes to the hydantoin.
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Procedure: To a solution of tetrahydropyran-4-one (1.0 eq) in a mixture of ethanol and water, add sodium cyanide (1.2 eq) and ammonium carbonate (3.0 eq). Heat the mixture in a sealed vessel to 60-70°C for several hours. Upon cooling, the hydantoin intermediate typically precipitates and can be collected by filtration.[4]
Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid
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Rationale: Basic hydrolysis is used to open the stable hydantoin ring. This requires forcing conditions, such as heating with a strong base like sodium hydroxide, to hydrolyze both amide bonds and liberate the amino acid.
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Procedure: Suspend the hydantoin intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2-6 M). Heat the mixture to reflux for 16-24 hours. Cool the reaction and carefully acidify with concentrated HCl to a pH of ~7 to precipitate the free amino acid. Filter and dry the solid product.
Step 3: Esterification to Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate
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Rationale: Fischer esterification is the classic method for converting a carboxylic acid to an ester using an excess of the alcohol (methanol) under acidic catalysis. Thionyl chloride (SOCl₂) can also be used to first form the acid chloride, which then readily reacts with methanol.
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Procedure: Suspend the amino acid from Step 2 in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Cool the reaction and concentrate under reduced pressure. The resulting crude product is the hydrochloride salt of the methyl ester. To obtain the free base, dissolve the crude salt in water, basify with a suitable base (e.g., NaHCO₃), and extract with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the free base as an oil or solid.[3]
Step 4: Formation of the Oxalate Salt
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Rationale: Salt formation is performed to obtain a stable, crystalline solid. Oxalic acid is a di-acid that forms a well-defined salt with the free amine of the ester.
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Procedure: Dissolve the free base from Step 3 in a suitable solvent such as isopropanol or ethyl acetate. Add a solution of oxalic acid (1.0 eq) in the same solvent dropwise with stirring. The oxalate salt will typically precipitate from the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Key Applications in Drug Discovery
The true value of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate lies in its utility as a versatile building block for complex, biologically active molecules. Its rigid, sp³-rich structure is highly desirable for modern drug design, which seeks to move beyond flat, aromatic compounds to improve selectivity and physicochemical properties.
Logical Application Framework
Sources
- 1. 1400644-84-9 | Methyl 4-aminotetrahydro-2h-pyran-4-carboxylate oxalate - AiFChem [aifchem.com]
- 2. scbt.com [scbt.com]
- 3. US20030199440A1 - Composition for the treatment of damaged tissue - Google Patents [patents.google.com]
- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
